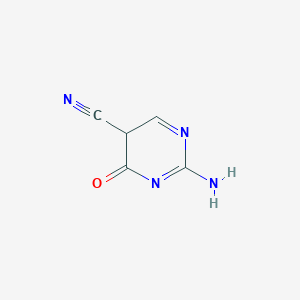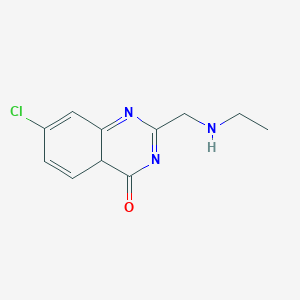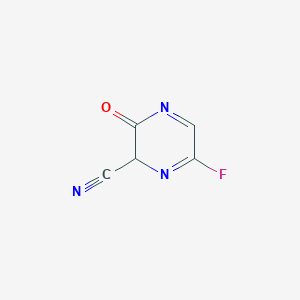![molecular formula C12H11N3O3 B12343124 (E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate](/img/structure/B12343124.png)
(E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate typically involves multi-step organic reactions. The starting materials often include pyrazolo[3,4-b]pyridine derivatives, which undergo various chemical transformations such as alkylation, oxidation, and esterification to yield the final product. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps like recrystallization or chromatography to obtain a high-purity product suitable for further applications.
化学反应分析
Types of Reactions
(E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
(E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including cell growth inhibition or apoptosis induction.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Enone derivatives: Compounds with a similar enone moiety may undergo similar chemical reactions and have related applications.
Uniqueness
(E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrazolo[3,4-b]pyridine core with an enone moiety makes it a versatile compound for various scientific applications.
This detailed article provides an overview of the compound this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H11N3O3 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC 名称 |
(E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate |
InChI |
InChI=1S/C12H11N3O3/c1-7(2)15-11-9(6-13-15)5-8(12(18)14-11)3-4-10(16)17/h3-7H,1-2H3/b4-3+ |
InChI 键 |
ZWQLGYWVYJPFDW-ONEGZZNKSA-N |
手性 SMILES |
CC(C)[N+]1=NC=C2C1=NC(=O)C(=C2)/C=C/C(=O)[O-] |
规范 SMILES |
CC(C)[N+]1=NC=C2C1=NC(=O)C(=C2)C=CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12343044.png)

![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid](/img/structure/B12343052.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12343062.png)

![Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B12343090.png)
![(2S)-2-[[4-[formyl-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B12343100.png)




![(5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343139.png)

